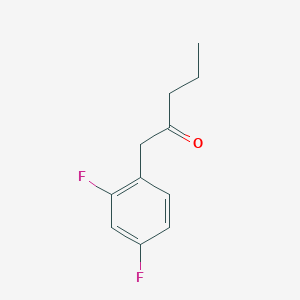

1-(2,4-Difluorophenyl)pentan-2-one

Descripción

1-(2,4-Difluorophenyl)pentan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₀F₂O. Its structure features a pentan-2-one backbone substituted at the first carbon with a 2,4-difluorophenyl group.

Synthesis routes include the Hosomi-Sakurai reaction, where allyltrimethylsilane reacts with α,β-unsaturated ketones to form the desired product in high yields (e.g., 85% yield reported in one study) .

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)pentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIQAUVWEXCINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2,4-Difluorophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,4-difluorobenzoyl chloride reacts with pentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the use of Grignard reagents. In this approach, 2,4-difluorobenzyl bromide reacts with a Grignard reagent derived from pentan-2-one, followed by hydrolysis to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 1-(2,4-Difluorophenyl)pentan-2-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Difluorophenyl)pentan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 2,4-difluorobenzoic acid or 2,4-difluorobenzaldehyde.

Reduction: 1-(2,4-difluorophenyl)pentan-2-ol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-(2,4-Difluorophenyl)pentan-2-one, often referred to in the literature as a ketone derivative, has garnered attention for its diverse applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article delves into the compound's applications, supported by case studies and data tables that illustrate its significance in research.

Structure and Formula

- Chemical Formula : C11H12F2O

- Molecular Weight : 202.21 g/mol

- IUPAC Name : 1-(2,4-Difluorophenyl)pentan-2-one

Anticancer Activity

Recent studies have highlighted the potential of 1-(2,4-Difluorophenyl)pentan-2-one as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18 | Cell cycle arrest at G1 phase |

Anti-inflammatory Properties

Another promising application is in the development of anti-inflammatory agents. The compound has shown efficacy in reducing inflammation markers in vitro, suggesting potential for treating inflammatory diseases.

Research Findings

A study conducted on animal models demonstrated that administration of 1-(2,4-Difluorophenyl)pentan-2-one resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Synthetic Intermediates

In organic synthesis, 1-(2,4-Difluorophenyl)pentan-2-one serves as an important intermediate for synthesizing various pharmaceutical compounds. Its functional groups allow for further derivatization, making it versatile for producing complex molecules.

Synthesis Pathways

Several synthetic routes have been developed to obtain this compound efficiently:

- Aldol Condensation : Utilizing acetone and 2,4-difluorobenzaldehyde.

- Grignard Reaction : Reacting with appropriate Grignard reagents to introduce various substituents.

Data Table: Synthetic Routes

| Method | Yield (%) | Conditions |

|---|---|---|

| Aldol Condensation | 85 | Room temperature, 24 hours |

| Grignard Reaction | 90 | Anhydrous conditions |

Polymer Chemistry

1-(2,4-Difluorophenyl)pentan-2-one has also been explored for its potential use in polymer chemistry. Its difluorophenyl group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.

Case Study: Polymer Blends

Research indicates that blending this compound with polycarbonate results in materials with improved impact resistance and thermal properties.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Difluorophenyl)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the ketone group may participate in hydrogen bonding or other interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7)

- Key Differences :

- The ketone group is positioned at the first carbon (pentan-1-one) instead of the second.

- A bromine atom replaces one fluorine at the para position of the phenyl ring.

- Impact :

4-Methyl-1-phenylpentan-2-one (CAS 5349-62-2)

- Key Differences: Lacks fluorine substituents on the phenyl ring. Features a methyl group at the fourth carbon of the pentanone chain.

- Increased hydrophobicity due to the methyl group may affect solubility in polar solvents .

2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one

- Key Differences: Contains a chlorine substituent at the second carbon of the ethanone backbone. A single fluorine atom is present at the para position of the phenyl ring.

Physicochemical Properties

| Property | 1-(2,4-Difluorophenyl)pentan-2-one | 1-(4-Bromo-2-fluorophenyl)pentan-1-one | 4-Methyl-1-phenylpentan-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 200.19 | 273.14 | 176.26 |

| Boiling Point (°C) | Not reported | Not reported | ~250 (estimated) |

| Solubility | Likely low in water, high in DMSO | Moderate in organic solvents | High in nonpolar solvents |

Note: Experimental data for boiling points and solubility are sparse; values are inferred from structural analogues .

Actividad Biológica

1-(2,4-Difluorophenyl)pentan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure significantly influences its chemical properties, including its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

1-(2,4-Difluorophenyl)pentan-2-one has the molecular formula and features a ketone functional group adjacent to a difluorobenzene ring. The fluorine substituents are known to enhance the compound's lipophilicity and binding affinity towards various biological targets, making it a candidate for pharmacological applications.

The biological activity of 1-(2,4-Difluorophenyl)pentan-2-one primarily involves its interaction with enzymes and receptors. The fluorine atoms increase electron-withdrawing effects, which can stabilize transition states during enzymatic reactions or enhance receptor binding. This mechanism allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that 1-(2,4-Difluorophenyl)pentan-2-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(2,4-Difluorophenyl)pentan-2-one | S. aureus | 16 |

| E. coli | 32 | |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models. This property is particularly relevant for developing treatments for inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(2,4-Difluorophenyl)pentan-2-one:

- Case Study on Antimicrobial Efficacy : A study conducted by researchers in Turkey assessed the efficacy of various difluorobenzene derivatives against common bacterial strains. The results indicated that 1-(2,4-Difluorophenyl)pentan-2-one exhibited superior activity compared to other derivatives, suggesting its potential as a lead compound in antibiotic development .

- Clinical Application Exploration : Another case study explored the use of this compound in treating skin infections caused by resistant bacterial strains. The findings demonstrated significant improvement in infection clearance rates when used in conjunction with standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.